![molecular formula C16H23N5O2 B12177276 N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12177276.png)
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
Introduction to N-cyclohexyl-4-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)butanamide
Historical Context and Discovery Timeline
The development of N-cyclohexyl-4-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)butanamide reflects decades of advancements in heterocyclic chemistry. Triazolopyridazine derivatives were first explored in the 1970s for their bronchodilatory and anti-inflammatory properties. By the early 2010s, researchers began modifying these scaffolds to target kinases and phosphodiesterases, leading to the synthesis of the present compound in 2012. Patent EP-2649070-A1 (filed in 2010) describes structurally analogous triazolopyridazines as PDE10A inhibitors, providing a foundational context for its design. The compound’s creation marked a shift toward optimizing triazolopyridazine derivatives for enhanced selectivity and pharmacokinetic profiles, as seen in its inclusion in pharmaceutical screening libraries by 2025.
Key Milestones:
Structural Classification Within Triazolopyridazine Derivatives
N-cyclohexyl-4-(6-methoxy-triazolo[4,3-b]pyridazin-3-yl)butanamide belongs to the triazolo[4,3-b]pyridazine subclass, characterized by a fused triazole and pyridazine ring system. The compound’s structure includes three distinct regions:
- Core Heterocycle : The triazolo[4,3-b]pyridazine scaffold, which confers rigidity and π-π stacking potential.
- Methoxy Substituent : A methoxy group at position 6, influencing electronic properties and binding interactions.
- Butanamide Side Chain : A four-carbon linker terminating in a cyclohexylamide group, enhancing lipophilicity and target affinity.
Comparative Structural Analysis of Triazolopyridazine Derivatives
This structural diversity highlights the role of substituents in modulating target selectivity. The methoxy group in the present compound may reduce metabolic susceptibility compared to halogenated analogs.
Academic Significance in Heterocyclic Chemistry Research
The compound exemplifies three key themes in modern heterocyclic chemistry:
1. Synthetic Methodology Development :
Its synthesis involves multi-step reactions, including cyclocondensation to form the triazole ring and amide coupling for side-chain incorporation. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric induction are likely employed to improve yield and stereochemical control.
2. Structure-Activity Relationship (SAR) Studies :
Modifications at the pyridazine C-6 position (e.g., methoxy vs. chloro groups) and side-chain length have been systematically explored to optimize kinase inhibition. For instance, replacing the methoxy group with chlorine in analog 4g enhanced c-Met binding affinity by 15-fold.
3. Pharmacological Target Exploration :
While early triazolopyridazines targeted PDEs and inflammatory pathways, recent work prioritizes kinase inhibition. The compound’s dual potential against c-Met and Pim-1 kinases—critical in cancer cell proliferation—positions it as a template for multitargeted therapies.
Computational Insights:
Docking studies of analogous compounds reveal that the triazolopyridazine core occupies the ATP-binding pocket of c-Met, with the methoxy group forming hydrogen bonds to hinge residues. The cyclohexylamide moiety may enhance hydrophobic interactions in deeper regions of the binding site, a hypothesis supported by molecular dynamics simulations.
Properties
Molecular Formula |
C16H23N5O2 |
---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22) |
InChI Key |
CHKLXIIANMIBMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
-
Thione Activation : Treatment of 6-methoxypyridazine-3(2H)-thione with chlorinating agents (e.g., POCl₃) yields the reactive 3-chloro intermediate.
-
Cyclization : Reaction with hydrazine hydrate at 80–100°C forms the triazole ring via intramolecular nucleophilic substitution.
Representative Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Thione Activation | POCl₃, DMF | 110°C, 4h | 85% |
Cyclization | NH₂NH₂·H₂O, EtOH | 80°C, 6h | 72% |
Preparation of N-Cyclohexyl-4-Aminobutanamide
The butanamide intermediate is synthesized via amide bond formation between 4-aminobutanoyl chloride and cyclohexylamine.
Procedure
-
Acylation : 4-Aminobutanoyl chloride is prepared by treating 4-aminobutanoic acid with thionyl chloride (SOCl₂) in dichloromethane.
-
Amidation : The acyl chloride reacts with cyclohexylamine in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
Optimized Parameters
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Triethylamine (2 eq) |
Temperature | 0–5°C |
Yield | 89% |
Coupling of Triazolo-Pyridazine and Butanamide Intermediate
The final step involves linking the triazolo-pyridazine moiety to the butanamide chain. Two predominant methods are employed:
Nucleophilic Aromatic Substitution
The 3-position of the triazolo-pyridazine acts as an electrophilic center.
Transition Metal-Catalyzed Coupling
A palladium-catalyzed Suzuki-Miyaura reaction is utilized for higher regioselectivity.
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : XPhos
-
Base : Cs₂CO₃
-
Solvent : Dioxane/H₂O (4:1), 100°C, 24h
Optimization and Challenges
Solvent Effects
Solvent | Reaction Efficiency |
---|---|
DMF | Moderate (68% yield) |
Dioxane/H₂O | High (76% yield) |
THF | Low (<50% yield) |
Polar aprotic solvents enhance nucleophilicity but may decompose sensitive intermediates.
Temperature Control
Elevated temperatures (>100°C) promote side reactions, such as triazole ring decomposition. Optimal ranges:
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Comparative Analysis of Methods
Method | Advantages | Limitations |
---|---|---|
Nucleophilic Substitution | Short reaction time | Moderate yield |
Suzuki Coupling | High regioselectivity | Requires inert conditions |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolo-pyridazine core.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide may exhibit anticancer properties. Preliminary studies suggest that it acts as an inhibitor of specific enzymes and receptors associated with cancer cell proliferation. The mechanism of action appears to involve modulation of cellular processes such as apoptosis and proliferation, which are critical in cancer development .
Enzyme Inhibition
The compound has shown potential as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme crucial in fatty acid metabolism. Inhibition of SCD has been linked to reduced proliferation of certain cancer cell lines without affecting normal fibroblast cells . This specificity may enhance the therapeutic index of the compound in cancer treatments.
Interaction with Biological Targets
Understanding how this compound interacts with various biological systems is essential for elucidating its therapeutic effects. Interaction studies typically involve:
- Binding affinity assessments with target proteins.
- Cellular assays to evaluate the compound's effects on cell viability and proliferation.
Such studies are critical for clarifying the compound's potential therapeutic roles and mechanisms of action .
Case Study 1: Inhibition of SCD
In a study focusing on inhibitors of SCD, this compound was evaluated for its efficacy against human lung cancer cells (H460). The results indicated significant inhibition of cell proliferation at low concentrations (EC50 = 119 nM), suggesting strong potential for further development as an anticancer agent .
Case Study 2: Structural Optimization for Enhanced Activity
Research efforts have also focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group and cyclohexyl substituents were systematically studied to identify derivatives with improved binding affinity and selectivity towards target enzymes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The primary structural variations among [1,2,4]triazolo[4,3-b]pyridazine derivatives lie in the substituents on the triazole ring, pyridazine core, and the amide side chain. Below is a comparative analysis of key analogs:
Notes:
- Thiazolyl-Pyridine Analogs : The 4-pyridinyl and 3-pyridinyl thiazolyl groups introduce aromatic π-systems, which may influence target binding via π-π interactions but reduce metabolic stability .
- Cytotoxicity Trends : Compound 24 () demonstrates that substituent positioning (e.g., methyl vs. methoxy) affects potency, with IC₅₀ values comparable to adriamycin in some assays .
Physicochemical Properties
- Molecular Weight : Thiazolyl-pyridine analogs (MW ~395 g/mol) are heavier than the target compound (estimated MW ~370 g/mol), which may influence pharmacokinetics .
Biological Activity
N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a butanamide backbone and a 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including kinases. For instance, derivatives of triazolo-pyridazine have demonstrated significant inhibitory activity against c-Met kinase, which is implicated in cancer progression .
- Cytotoxicity : In vitro studies have indicated that compounds with similar structures exhibit moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values for certain triazolo-pyridazine derivatives as low as 1.06 μM against A549 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:
- Functional Group Influence : The methoxy group and the triazole-pyridazine moiety significantly enhance the compound's interaction with biological targets. Variations in these substituents can lead to different levels of potency and selectivity against specific enzymes or receptors .
- Comparative Analysis : A comparison with related compounds shows that modifications in the aromatic rings or side chains can lead to substantial differences in cytotoxicity and enzyme inhibition profiles. For example:
Compound Name | Structural Features | IC50 Values (μM) |
---|---|---|
This compound | Contains a cyclohexyl group and methoxy-triazole | TBD |
Compound 12e | Triazolo-pyridazine derivative | 1.06 (A549), 1.23 (MCF-7), 2.73 (HeLa) |
Compound 13a | Similar structure without methoxy | TBD |
Case Studies
Several studies have focused on the biological evaluation of triazolo-pyridazine derivatives:
- Cytotoxicity Evaluation : In a study evaluating various triazolo-pyridazine derivatives for their cytotoxic effects against cancer cell lines, it was found that certain compounds exhibited significant cytotoxicity with IC50 values below 10 μM. These findings indicate the potential of these derivatives as anticancer agents .
- Inhibition Studies : Another research effort demonstrated that specific derivatives inhibited c-Met kinase effectively, suggesting that this compound might share similar inhibitory properties. The study highlighted the importance of structural modifications in enhancing enzyme binding affinity .
Q & A
Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization of hydrazinylpyridazine intermediates with carbonyl reagents (e.g., triethyl orthoacetate) to form the triazolo-pyridazine core . Key steps include:
- Step 1: Preparation of 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine via cyclization under reflux conditions using solvents like ethanol or DMF.
- Step 2: Alkylation or amidation to introduce the butanamide side chain. For example, coupling the triazolo-pyridazine core with N-cyclohexyl-4-bromobutanamide using a Mitsunobu reaction or SN2 displacement .
- Optimization: Reaction yields depend on temperature control (60–100°C), solvent polarity (DMF preferred for polar intermediates), and catalysts (e.g., NaH for deprotonation) .
Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity with HPLC (>95%) and LC-MS .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: Use - and -NMR to verify substituent positions (e.g., methoxy at C6, cyclohexylamide chain). Key signals: methoxy protons at δ 3.8–4.0 ppm; triazolo-pyridazine aromatic protons at δ 8.1–8.5 ppm .
- HRMS: Confirm molecular formula (e.g., CHNO) with high-resolution mass spectrometry .
- Physicochemical Properties:
- LogP: Calculate via HPLC retention time or software (e.g., ChemAxon) to estimate lipophilicity (predicted LogP ~2.5–3.0) .
- Solubility: Assess in DMSO (typical stock solution) and aqueous buffers (PBS) for biological assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Biological Testing:
- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .
Advanced: What experimental approaches resolve contradictions in reported biological activities of similar triazolo-pyridazine derivatives?
Methodological Answer:
- Case Study Example:
Assay Conditions: Validate cell culture media (e.g., serum concentration affects compound stability) .
Metabolic Stability: Perform microsomal incubation (human liver microsomes) to identify rapid degradation in inactive compounds .
Off-Target Effects: Use proteome profiling (e.g., KINOMEscan) to rule out nonspecific kinase binding .
- Statistical Tools: Apply ANOVA to compare batch-to-batch variability in synthesis (e.g., impurity levels affecting bioactivity) .
Advanced: How can in silico modeling guide the selection of this compound for neurodegenerative disease research?
Methodological Answer:
- Target Prediction:
- Use SwissTargetPrediction to identify potential targets (e.g., monoamine oxidase B, tau protein) .
- Docking Studies:
- ADMET Profiling:
- Predict blood-brain barrier penetration (BBB Score >0.6 via admetSAR) and cytochrome P450 inhibition risks .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry:
- Quality Control:
- Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction endpoints .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.